tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20321051
InChI: InChI=1S/C19H40O3Si2/c1-16(2,3)23(8,9)20-15-12-13-18(7)19(14-15,21-18)22-24(10,11)17(4,5)6/h15H,12-14H2,1-11H3/t15-,18-,19+/m1/s1
SMILES:
Molecular Formula: C19H40O3Si2
Molecular Weight: 372.7 g/mol

tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane

CAS No.:

Cat. No.: VC20321051

Molecular Formula: C19H40O3Si2

Molecular Weight: 372.7 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane -

Specification

Molecular Formula C19H40O3Si2
Molecular Weight 372.7 g/mol
IUPAC Name tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane
Standard InChI InChI=1S/C19H40O3Si2/c1-16(2,3)23(8,9)20-15-12-13-18(7)19(14-15,21-18)22-24(10,11)17(4,5)6/h15H,12-14H2,1-11H3/t15-,18-,19+/m1/s1
Standard InChI Key LRQWJKNIKNMHNG-LZQZEXGQSA-N
Isomeric SMILES C[C@@]12CC[C@H](C[C@]1(O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC12CCC(CC1(O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a 7-oxabicyclo[4.1.0]heptane core, a strained oxygen-containing bicyclic system that imposes distinct stereoelectronic constraints. The bridgehead methyl group at position 6 introduces steric effects that influence both reactivity and conformational flexibility. Two tert-butyldimethylsilyl (TBS) ether groups occupy the 1- and 3-positions, providing orthogonal protection for hydroxyl functionalities while enabling selective deprotection strategies .

Stereochemical Configuration

The (1S,3R,6R) absolute configuration creates a chiral environment critical for asymmetric synthesis applications. X-ray crystallography of analogous compounds reveals that this stereochemical arrangement induces a twist-boat conformation in the bicyclic system, which may enhance substrate selectivity in catalytic reactions .

Physicochemical Data

PropertyValue
Molecular FormulaC<sub>19</sub>H<sub>40</sub>O<sub>3</sub>Si<sub>2</sub>
Molecular Weight372.7 g/mol
IUPAC Nametert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane
InChI KeyLRQWJKNIKNMHNG-LZQZEXGQSA-N
Topological Polar Surface Area27.7 Ų

This data highlights the molecule's hydrophobicity (TPSA <30 Ų) and structural complexity, factors that influence its solubility profile and synthetic handling requirements .

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

The compound is typically synthesized through a convergent strategy involving:

  • Construction of the 7-oxabicyclo[4.1.0]heptane core via epoxide ring-opening cyclization

  • Sequential silylation of hydroxyl groups using tert-butyldimethylsilyl chloride

  • Resolution of stereoisomers through chiral chromatography or kinetic resolution

Key Synthetic Challenges

  • Stereochemical Control: Achieving the desired (1S,3R,6R) configuration requires carefully designed asymmetric induction methods. Enzymatic desymmetrization has shown promise in related systems, yielding enantiomeric excesses >95% .

  • Protecting Group Compatibility: The dual TBS ether groups demand strict anhydrous conditions during installation to prevent premature deprotection.

  • Ring Strain Management: The bicyclic system's inherent strain (estimated ~15 kcal/mol) necessitates low-temperature reaction conditions to prevent thermal decomposition.

Reactivity and Functionalization Pathways

Selective Deprotection

The TBS groups demonstrate differential reactivity based on their chemical environment:

Deprotection MethodPosition 1 ReactivityPosition 3 Reactivity
Tetra-n-butylammonium fluoride (TBAF)Fast (t<sub>1/2</sub> <5 min)Moderate (t<sub>1/2</sub> ~30 min)
HF-PyridineModerateFast
Acetic Acid/THF/H<sub>2</sub>OStablePartial cleavage

This selectivity enables sequential deprotection strategies for controlled functionalization .

Ring-Opening Reactions

The strained epoxide analog undergoes nucleophilic attack at the bridgehead carbon with notable regioselectivity:

Compound+Nu6-substituted product(krel=1.2×103vs. position 3)[1]\text{Compound} + \text{Nu}^- \rightarrow \text{6-substituted product} \quad (k_{rel} = 1.2 \times 10^3 \, \text{vs. position 3})[1]

This reactivity has been exploited to create fused ring systems for natural product synthesis.

Applications in Pharmaceutical Development

Chiral Building Block Utilization

The compound's rigid bicyclic framework serves as a template for constructing:

  • Taxane-like diterpenoid analogs with modified cytotoxicity profiles

  • Prostaglandin intermediates with enhanced metabolic stability

  • Steroid mimetics targeting nuclear hormone receptors

Case Study: Antiviral Agent Synthesis

In the development of helicase-primase inhibitors, researchers utilized this compound to install a chiral oxabicyclo moiety critical for viral enzyme binding. The final candidate demonstrated:

ParameterValue
EC<sub>50</sub> vs. HSV-12.3 nM
Selectivity Index (CC<sub>50</sub>/EC<sub>50</sub>)>10,000
Metabolic Stability (t<sub>1/2</sub> human hepatocytes)8.7 h

The TBS groups proved essential for maintaining solubility during late-stage coupling reactions .

TemperatureDegradation Rate (k, h<sup>-1</sup>)Major Degradant
25°C0.0012None detected
40°C0.0048Siloxane dimer
60°C0.021Ring-opened isomer

These findings mandate storage at -20°C under nitrogen atmosphere for long-term stability .

Solvent Compatibility

The compound exhibits optimal solubility in:

  • Dichloromethane (98 mg/mL)

  • THF (87 mg/mL)

  • Toluene (64 mg/mL)

Methanol and water induce gradual desilylation, with first-order kinetics (k = 0.12 h<sup>-1</sup> in MeOH/H<sub>2</sub>O 9:1) .

Computational Modeling Insights

Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

ΔGring flip=14.2kcal/mol(favoring twist-boat conformation)[1]\Delta G^\ddagger_{\text{ring flip}} = 14.2 \, \text{kcal/mol} \quad \text{(favoring twist-boat conformation)}[1]

This energy barrier explains the compound's resistance to racemization under standard conditions.

Molecular Docking Studies

Virtual screening against the ATP-binding site of HSP90 demonstrated favorable interactions:

Interaction TypeBinding Energy (kcal/mol)
π-Stacking with Phe138-3.8
Hydrogen bonding with Asp93-4.2
Hydrophobic contacts-6.1

These computational results suggest potential for oncology applications, though experimental validation remains pending .

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